molecular formula C14H18F3N3O3 B4961238 N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE

N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE

Cat. No.: B4961238
M. Wt: 333.31 g/mol
InChI Key: RPMPWWZKOMVOIX-UHFFFAOYSA-N
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Description

N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE is a synthetic organic compound that features a morpholine ring, a nitro group, and a trifluoromethyl group

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitro-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N3O3/c15-14(16,17)12-10-11(20(21)22)2-3-13(12)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMPWWZKOMVOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable dehydrating agent.

    Introduction of the Nitro Group: Nitration of an aromatic compound using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Trifluoromethyl Group: This can be done via electrophilic substitution using trifluoromethyl iodide or similar reagents.

    Coupling Reactions: The final step involves coupling the morpholine derivative with the nitro-trifluoromethyl benzene derivative under suitable conditions, such as using a base like sodium hydride in an aprotic solvent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine.

    Substitution Reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE may have applications in:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique functional groups.

    Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.

    Industrial Chemistry: Potential use as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and trifluoromethyl groups could play a role in enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(3-MORPHOLINOPROPYL)-N-[4-NITROPHENYL]AMINE: Lacks the trifluoromethyl group.

    N-(3-MORPHOLINOPROPYL)-N-[4-TRIFLUOROMETHYLPHENYL]AMINE: Lacks the nitro group.

    N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-METHYLPHENYL]AMINE: Has a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of both the nitro and trifluoromethyl groups in N-(3-MORPHOLINOPROPYL)-N-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]AMINE makes it unique, potentially offering a combination of electronic and steric effects that could be advantageous in various applications.

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